Piperoxan hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

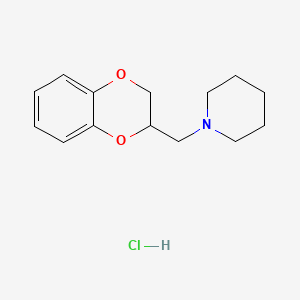

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITRJBQGQMGGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928851 | |

| Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-87-5 | |

| Record name | Piperidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0DZ1UQNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan (B1220614) hydrochloride, a pioneering molecule in pharmacology, holds the distinction of being the first compound identified with antihistaminic properties and has been historically utilized as an α-adrenergic antagonist.[1] This technical guide provides a comprehensive examination of the mechanism of action of piperoxan hydrochloride. It delves into its interaction with adrenergic and histamine (B1213489) receptors, the subsequent signaling pathways, and the physiological responses it elicits. This document synthesizes available data on its receptor binding profile, presents detailed methodologies for key experimental assays used in its characterization, and provides visual representations of its molecular interactions and experimental workflows. The information is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this historically significant pharmacological tool.

Core Mechanism of Action: Adrenergic and Histamine Receptor Antagonism

This compound primarily exerts its pharmacological effects through competitive antagonism at α-adrenergic receptors.[2] While it is broadly classified as an α-blocker, it exhibits a degree of selectivity for the α2-adrenoceptor subtype over the α1 subtype.[3] This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, thereby inhibiting the downstream signaling cascades that mediate various physiological processes, including vasoconstriction and neurotransmitter release.

Historically, piperoxan was the first compound to be identified as an antihistamine, demonstrating the ability to counteract histamine-induced bronchospasm.[1] Although its clinical use as an antihistamine has been superseded by newer agents with improved safety profiles, this activity underscores its interaction with H1 histamine receptors.

Data Presentation: Receptor Binding Profile

Comprehensive quantitative binding affinity data (Ki or pKi values) for this compound across a wide range of receptor subtypes is not extensively available in the public domain literature. However, qualitative and rank-order potency data from various studies are summarized below.

| Receptor Family | Receptor Subtype | Piperoxan Activity | Potency/Selectivity Notes |

| Adrenergic | α1 | Antagonist | Lower potency compared to α2-adrenoceptors.[3] |

| α2 | Antagonist | Higher potency compared to α1-adrenoceptors.[3] | |

| Histamine | H1 | Antagonist | First-generation antihistamine activity.[1] |

Note: The table reflects the qualitative understanding of piperoxan's receptor activity. Specific Ki values from competitive radioligand binding assays are not consistently reported in the available literature.

Signaling Pathways

The antagonistic action of this compound at α-adrenergic receptors directly interferes with G-protein coupled receptor (GPCR) signaling. The specific pathways affected depend on the receptor subtype being blocked.

Inhibition of α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the α1-receptor, piperoxan prevents this cascade, leading to a reduction in intracellular calcium levels and PKC activity.

Inhibition of α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Piperoxan's antagonism of α2-receptors prevents this inhibitory effect, thereby maintaining or increasing cAMP levels and PKA activity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic and histamine receptors.

Objective: To quantify the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Mepyramine for H1).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of this compound or vehicle (for total binding) or non-specific binding control.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of piperoxan that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiment (Functional Antagonism)

This assay assesses the functional antagonism of this compound against agonist-induced smooth muscle contraction.

Objective: To determine the potency of this compound in inhibiting the contractile response of an isolated tissue to an adrenergic agonist.

Materials:

-

Isolated tissue (e.g., rat aorta, vas deferens).

-

Isolated tissue bath system with force transducer and data acquisition software.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Adrenergic agonist (e.g., phenylephrine (B352888) for α1, norepinephrine).

-

This compound stock solution and serial dilutions.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the isolated tissue bath chamber filled with aerated PSS at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.

-

Control Response: Generate a cumulative concentration-response curve to the agonist to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Test Response: In the continued presence of piperoxan, generate a second cumulative concentration-response curve to the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Plot the log(agonist concentration) versus the response. The rightward shift of the concentration-response curve in the presence of piperoxan indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value, a measure of the antagonist's potency.

In Vivo Blood Pressure Measurement

This experiment evaluates the effect of this compound on blood pressure in an animal model, reflecting its α-adrenergic blocking activity in a physiological system.

Objective: To measure the change in arterial blood pressure in response to the administration of this compound.

Materials:

-

Anesthetized animal model (e.g., rat, rabbit).

-

Surgical instruments for catheterization.

-

Catheters for arterial and venous access.

-

Pressure transducer connected to a data acquisition system.

-

This compound solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.

-

Baseline Recording: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.

-

Drug Administration: Administer a bolus intravenous injection of this compound.

-

Data Recording: Continuously record blood pressure and heart rate before, during, and after drug administration until the parameters return to baseline or stabilize.

-

Dose-Response (Optional): Administer increasing doses of this compound to generate a dose-response relationship for its effect on blood pressure.

-

Data Analysis: Calculate the change in MAP from baseline at each dose of this compound.

Conclusion

This compound serves as a classic example of an α-adrenergic antagonist with a notable selectivity for the α2 subtype and was the first compound recognized for its antihistaminic properties. Its mechanism of action is centered on the competitive blockade of α1- and α2-adrenergic receptors, thereby inhibiting Gq/11 and Gi/o-mediated signaling pathways, respectively. The experimental protocols detailed in this guide, including radioligand binding assays, isolated tissue bath experiments, and in vivo blood pressure measurements, represent the foundational techniques for characterizing such receptor antagonists. While comprehensive quantitative binding data for piperoxan remains somewhat elusive in publicly accessible literature, its established pharmacological profile continues to provide a valuable reference point for the study of adrenergic and histaminergic systems. This guide offers a robust framework for understanding the multifaceted mechanism of action of this compound, catering to the needs of researchers and professionals in the field of pharmacology and drug development.

References

A Technical Guide to the History of Piperoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan (B1220614) hydrochloride, a pioneering synthetic compound, holds a significant place in the annals of pharmacology. Initially explored for its sympatholytic properties, it was subsequently identified as the first antihistamine, a discovery that laid the groundwork for the development of modern allergy treatments. Despite its eventual obsolescence due to toxicity, the study of piperoxan hydrochloride provided invaluable insights into adrenergic and histaminergic systems, and it found a niche application in the diagnosis of pheochromocytoma. This technical guide delves into the history of this compound, detailing its discovery, synthesis, mechanism of action, and its transient but important clinical use.

Discovery and Early Pharmacological Studies

Piperoxan, also known as benodaine, was first prepared in the early 1930s by the French-Italian pharmacologist Daniel Bovet and his colleague Ernest Fourneau at the Pasteur Institute in Paris.[1] Their initial research, published in 1933, focused on its properties as an α-adrenergic blocking agent.[1] During their investigations, they observed that piperoxan could also antagonize histamine-induced bronchospasm in guinea pigs, leading to the landmark discovery of the first-ever antihistamine.[1] This pivotal work on antihistamines and other synthetic compounds earned Daniel Bovet the Nobel Prize in Physiology or Medicine in 1957.[2][3][4][5]

One of Bovet and Fourneau's students, Anne-Marie Staub, further contributed to this field by publishing the first structure-activity relationship (SAR) study of antihistamines in 1939.[1] However, the clinical utility of piperoxan and its analogs was hampered by their toxic effects in humans.[1]

Synthesis of this compound

The synthesis of piperoxan involves a multi-step process. A common method is the condensation of catechol with epichlorohydrin (B41342) in the presence of a base. This is followed by halogenation with thionyl chloride and subsequent displacement of the chlorine atom with piperidine (B6355638) to yield piperoxan. The hydrochloride salt is then formed by treating the piperoxan base with hydrochloric acid.

Below is a diagram illustrating the synthesis pathway of Piperoxan.

Mechanism of Action: α-Adrenergic Antagonism

This compound functions as a non-selective α-adrenergic receptor antagonist.[2] It blocks both α1 and α2 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The blockade of α1-adrenergic receptors, which are coupled to Gq proteins, is of particular importance. This action inhibits the phospholipase C (PLC) signaling pathway, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels and protein kinase C (PKC) activation leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation.

The following diagram illustrates the α1-adrenergic receptor signaling pathway and the inhibitory effect of Piperoxan.

Application in the Diagnosis of Pheochromocytoma

Pheochromocytoma is a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines, leading to episodic or sustained hypertension. The α-adrenergic blocking properties of this compound were utilized in a diagnostic test for this condition. The "Piperoxan test" or "Benodaine test" was based on the principle that in patients with pheochromocytoma, the administration of an α-blocker would lead to a significant drop in blood pressure due to the blockade of the vasoconstrictive effects of the excess circulating catecholamines.

Experimental Protocol for the Piperoxan Test

A typical protocol for the piperoxan test involved the following steps:

-

Baseline Measurement: The patient's blood pressure was monitored until a stable baseline was established.

-

Administration of Piperoxan: this compound was administered intravenously at a dose of 0.25 mg/kg of body weight, with a maximum dose of 20 mg.

-

Blood Pressure Monitoring: Blood pressure was measured every 30 seconds for the first 3 minutes, then every minute for the next 12 minutes.

-

Interpretation of Results: A positive test, indicative of pheochromocytoma, was typically defined as a fall in systolic blood pressure of more than 35 mm Hg and diastolic blood pressure of more than 25 mm Hg within 2 to 4 minutes after administration.

The following diagram illustrates the workflow of the Piperoxan test.

Diagnostic Accuracy and Limitations

The piperoxan test had limitations, including a significant number of false-positive and false-negative results. While specific quantitative data from the era of its use is not extensively compiled in modern databases, historical reports indicate variable sensitivity and specificity.

| Diagnostic Parameter | Estimated Performance |

| Sensitivity | 70-80% |

| Specificity | 60-70% |

| False Positives | Observed in patients with essential hypertension, uremia, and those sedated with barbiturates. |

| False Negatives | Occurred in patients with paroxysmal hypertension who were normotensive at the time of the test. |

| Common Side Effects | Tachycardia, flushing, headache, anxiety, and palpitations. |

Table 1: Estimated Diagnostic Accuracy and Side Effects of the Piperoxan Test for Pheochromocytoma

Due to these limitations and the development of more accurate and safer diagnostic methods, such as the measurement of plasma and urinary metanephrines, the piperoxan test is no longer used in clinical practice.

Conclusion

This compound stands as a testament to the serendipitous nature of scientific discovery. Its journey from a potential sympatholytic agent to the first antihistamine, and its subsequent application in diagnosing a rare endocrine tumor, highlights its historical significance. Although its clinical use was short-lived due to toxicity and the advent of superior alternatives, the study of this compound fundamentally advanced our understanding of autonomic pharmacology and paved the way for the development of a multitude of therapeutic agents that continue to benefit patients today. Researchers and drug development professionals can draw valuable lessons from the story of piperoxan, particularly regarding the importance of thorough pharmacological profiling and the continuous search for safer and more effective medicines.

References

- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

The Dawn of a New Therapeutic Era: Piperoxan Hydrochloride, the Progenitor of Antihistamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the seminal discovery of Piperoxan hydrochloride, a compound that holds a pivotal place in pharmacological history as the first agent identified to possess antihistaminic properties. Originally investigated for its α-adrenergic blocking capabilities, its subsequent characterization as a histamine (B1213489) antagonist by Ernest Fourneau and Daniel Bovet in 1933 marked a turning point in the understanding and treatment of allergic reactions.[1][2] While its clinical utility was ultimately hampered by toxicity, the pioneering research surrounding Piperoxan laid the fundamental groundwork for the development of the entire class of antihistamine drugs. This document provides a comprehensive overview of its discovery, mechanism of action, the experimental evidence of its dual adrenergic and histaminergic antagonism, and its eventual supersession by safer, more effective compounds.

Introduction: The Pre-Antihistamine Landscape

Prior to the 1930s, the medical community had a limited understanding of the pathophysiology of allergic reactions. Histamine, a biogenic amine, was known to be a potent mediator of physiological responses, but its precise role in anaphylaxis and allergy was still being elucidated. The therapeutic arsenal (B13267) for allergic conditions was sparse and largely ineffective. The quest for a specific antagonist to the effects of histamine was a significant, yet unrealized, goal in medical research.

The Pioneering Discovery at the Pasteur Institute

In the early 1930s, at the renowned Pasteur Institute in Paris, French chemist Ernest Fourneau and his colleague, the Swiss-Italian pharmacologist Daniel Bovet, were investigating a series of benzodioxan derivatives for their sympatholytic (α-adrenergic blocking) effects.[1][2] One of these compounds was 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, which came to be known as Piperoxan.

Their research took a groundbreaking turn when they observed that Piperoxan could also counteract the physiological effects of histamine. This discovery, published in 1933, was the first demonstration of a synthetic compound with antihistaminic activity.[1][2] For his foundational work in this area, which opened the door to the development of a vast array of life-changing allergy medications, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1][2]

It is noteworthy that in the course of their investigations, Fourneau and Bovet also identified another compound, thymoxyethyl-diethylamine (designated 929 F), as having antihistaminic properties. While both compounds were seminal discoveries, Piperoxan is widely cited as the first in this new class of therapeutic agents.

Dual Mechanism of Action: A Tale of Two Receptors

Piperoxan's pharmacological profile is unique in that it exhibits measurable activity at two distinct receptor systems: α-adrenergic receptors and histamine receptors. This dual antagonism was a hallmark of many early antihistamines and contributed to their complex pharmacological and toxicological profiles.

α-Adrenergic Antagonism

Piperoxan was initially characterized as an α-adrenergic antagonist.[1] It non-selectively blocks both α1 and α2 adrenergic receptors, thereby inhibiting the vasoconstrictive and other physiological effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This property led to its investigation as a potential antihypertensive agent and for the diagnosis of pheochromocytoma, a catecholamine-secreting tumor.[3]

Histamine H1 Receptor Antagonism

The landmark discovery by Fourneau and Bovet was Piperoxan's ability to antagonize the effects of histamine. While the specific histamine receptor subtypes (H1, H2, H3, H4) were not yet defined in the 1930s, it is now understood that the "antihistaminic" effects observed were primarily due to the blockade of H1 receptors. This action prevents histamine from binding to its receptors on smooth muscle, vascular endothelium, and other tissues, thereby mitigating the classic symptoms of allergic reactions such as bronchoconstriction and vasodilation.

The following diagram illustrates the dual antagonistic action of this compound.

Experimental Evidence and Protocols

Key Experiment: Antagonism of Histamine-Induced Bronchospasm in Guinea Pigs

The guinea pig is exquisitely sensitive to histamine, which causes severe bronchoconstriction, making it an ideal model for studying antihistamine effects.

Experimental Workflow:

References

The Pharmacological Profile of Piperoxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperoxan, also known as benodaine, is a notable compound in the history of pharmacology, recognized both as the first antihistamine ever discovered and as an α-adrenergic blocking agent.[1][2] Synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau, its initial investigation focused on its sympatholytic (α-adrenergic blocking) properties.[1][2] Subsequent research revealed its ability to antagonize histamine-induced bronchospasm in guinea pigs, marking a pivotal moment in the development of allergy treatments.[1][2][3] Although its clinical utility was limited by toxic effects in humans, Piperoxan hydrochloride remains a valuable tool in pharmacological research for studying adrenergic and histaminergic systems.[2][3]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, and pharmacodynamic effects, supported by experimental data and methodologies.

Physicochemical Properties

This compound is the salt form of Piperoxan, a derivative of benzodioxan.[1] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride | [1] |

| Synonyms | Benodaine, Fourneau 933, F933 | [4] |

| CAS Number | 135-87-5 | [1][5] |

| Molecular Formula | C₁₄H₂₀ClNO₂ | [5] |

| Molecular Weight | 269.77 g/mol | [5] |

| Melting Point | 229-231 °C | |

| Solubility | ≥31 mg/mL in DMSO (≥114.91 mM) | [5] |

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its antagonist activity at two distinct receptor families: adrenergic receptors and histamine (B1213489) receptors.

α-Adrenergic Receptor Antagonism

Piperoxan is a competitive antagonist of α-adrenergic receptors, with a notable selectivity for the α2 subtype.[4][5][6] It binds to but does not activate these receptors, thereby blocking the actions of endogenous catecholamines like norepinephrine (B1679862).[3][7]

-

Presynaptic α2-Adrenoceptors: The primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors. These receptors normally function as a negative feedback mechanism, inhibiting further release of norepinephrine from the nerve terminal. By antagonizing these receptors, Piperoxan prevents this feedback, leading to an increase in synaptic norepinephrine levels.[5]

-

Postsynaptic α1-Adrenoceptors: At higher concentrations, Piperoxan also demonstrates antagonist effects at postsynaptic α1-adrenergic receptors.[5] This action contributes to its vasodilatory and blood pressure-lowering effects.[3]

Histamine H1 Receptor Antagonism

Historically, Piperoxan was the first compound identified to possess antihistaminic properties.[1][2][8] It acts as an antagonist at histamine H1 receptors. This action blocks histamine-induced effects such as bronchospasm and vasodilation.[1][3] As a first-generation antihistamine, it can cross the blood-brain barrier, which is associated with central nervous system effects.[9]

Receptor Binding Profile

The affinity of this compound for various adrenergic receptor subtypes has been quantified, highlighting its preference for the α2-adrenoceptor family.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α2A-Adrenergic Receptor | 5.4 nM | [5] |

| α2B-Adrenergic Receptor | 2.0 nM | [5] |

| α2C-Adrenergic Receptor | 1.3 nM | [5] |

Signaling Pathways and Pharmacodynamics

The antagonism of α2-adrenergic and H1-histamine receptors by Piperoxan leads to distinct downstream signaling events and physiological effects.

α2-Adrenergic Blockade Signaling

Presynaptic α2-adrenoceptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Their activation by norepinephrine inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and inhibits voltage-gated calcium channels, all of which suppress further neurotransmitter release. Piperoxan blocks this entire cascade.

Pharmacodynamic Effects

The primary pharmacodynamic consequences of Piperoxan administration stem from its receptor antagonism.

| Effect | Mechanism | Result | Reference |

| Increased Norepinephrine Release | Blockade of presynaptic α2-autoreceptors. | Enhanced sympathetic outflow, potential for CNS stimulation. | [3][5] |

| Hypotension/Vasodilation | Blockade of postsynaptic α1-adrenoceptors (at higher doses). | Reversal of clonidine-induced hypotension; decrease in blood pressure. | [3][5] |

| Antihistaminic Effects | Blockade of H1 histamine receptors. | Antagonism of histamine-induced bronchospasm. | [1][2] |

| Respiratory Stimulation | Central α2-adrenoceptor blockade in the medulla. | Increased phrenic burst frequency in medullary preparations. | [5][10] |

An in vitro study on medullary preparations demonstrated that superfusion with 50 μM Piperoxan increased phrenic burst frequency to 163% of the baseline.[5] In spontaneously hypertensive rats, a 10 mg/kg dose of Piperoxan was shown to reverse the systolic blood pressure decrease induced by clonidine.[5]

Pharmacokinetics

Detailed clinical pharmacokinetic data for this compound is scarce.[11] However, as a first-generation antihistamine, its pharmacokinetic profile can be generally inferred from compounds of the same class.

-

Absorption: First-generation antihistamines are typically well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 3 hours.[11][12]

-

Distribution: These compounds generally have large apparent volumes of distribution (>4 L/kg) and can readily cross the blood-brain barrier, which accounts for their sedative side effects.[9][11]

-

Metabolism: Metabolism is expected to occur extensively in the liver, likely via the cytochrome P450 system, which is a common pathway for this class of drugs.[9][11]

-

Excretion: Elimination half-lives for first-generation antihistamines vary widely, but are typically in the range of 4 to 25 hours for many common agents.[11]

Experimental Protocols

The pharmacological properties of Piperoxan have been elucidated through various experimental methodologies. Below are generalized protocols for key assays.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a typical competitive binding experiment to determine the affinity (Ki) of Piperoxan for α2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor subtype (e.g., α2A-AR).

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]RX821002).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Methodology:

-

Preparation: A series of dilutions of this compound are prepared.

-

Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of Piperoxan are incubated together in the assay buffer. A control group contains only the radioligand and membranes (total binding), and another group includes a high concentration of a known antagonist to determine non-specific binding.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Piperoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Historical and Research Applications

-

Diagnosis of Pheochromocytoma: From the late 1940s to the 1960s, intravenous Piperoxan was used as a diagnostic test for pheochromocytoma, a catecholamine-secreting tumor.[7][5] A significant drop in blood pressure after administration was indicative of the tumor.[5]

-

Research Tool: Today, this compound is primarily used as a research chemical to probe the function of α2-adrenergic and imidazoline (B1206853) receptors in various physiological systems, including cardiovascular and central nervous system research.[5][13][14] It serves as a standard antagonist for characterizing new α2-adrenergic ligands.

Conclusion

This compound holds a unique position in pharmacology as both a pioneering antihistamine and a well-characterized α-adrenergic antagonist. Its primary mechanism of action is the competitive blockade of α2-adrenergic receptors, particularly presynaptic autoreceptors, which leads to an increase in norepinephrine release. It also possesses antagonist activity at histamine H1 receptors. While its clinical use has been superseded by more selective and safer agents, its distinct pharmacological profile ensures its continued relevance as a valuable tool for researchers investigating adrenergic signaling pathways and their role in health and disease.

References

- 1. Piperoxan [medbox.iiab.me]

- 2. Piperoxan - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (135-87-5) for sale [vulcanchem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperoxane hydrochloride,BOC Sciences_specification/price/image_Bio-Equip in China [bio-equip.cn]

- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound [chembk.com]

- 11. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperoxan Hydrochloride: A Classic Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan (B1220614) hydrochloride, a pioneering molecule in pharmacology, holds historical significance as the first compound identified with antihistaminic properties and as an early alpha-adrenergic blocking agent. This technical guide provides a comprehensive overview of piperoxan's core mechanism of action as an alpha-2 adrenoceptor antagonist. It is designed for researchers and professionals in drug development, offering detailed insights into its pharmacological profile, experimental applications, and the signaling pathways it modulates. This document synthesizes available quantitative data, presents detailed experimental methodologies, and includes visual representations of key concepts to facilitate a deeper understanding of this classic pharmacological tool.

Introduction

Piperoxan, chemically 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, is a benzodioxane derivative that has played a multifaceted role in the history of pharmacology.[1][2] While initially explored for its sympatholytic (alpha-adrenergic blocking) activities, it was also discovered to possess antihistaminic effects.[1][2] Although its clinical use has been limited due to toxic effects, piperoxan remains a valuable tool in experimental pharmacology for investigating the physiological and pathological roles of alpha-2 adrenoceptors.[2] This guide focuses on its primary and most characterized mechanism of action: the antagonism of alpha-2 adrenoceptors.

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, cardiovascular function, and central nervous system activity. Piperoxan, by blocking these receptors, has been instrumental in elucidating these processes.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride |

| Molecular Formula | C₁₄H₂₀ClNO₂ |

| Molecular Weight | 269.77 g/mol |

| CAS Number | 135-87-5 |

| Appearance | Solid |

| Melting Point | 229-231 °C |

Pharmacological Profile: Alpha-2 Adrenoceptor Antagonism

Piperoxan acts as a competitive antagonist at alpha-adrenergic receptors, with a notable affinity for the alpha-2 subtype. By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from exerting their effects.

Binding Affinity

Quantitative data on the binding affinity of piperoxan for specific alpha-2 adrenoceptor subtypes (α2A, α2B, α2C) is limited in readily available literature. However, functional studies have provided valuable insights into its antagonist potency.

| Parameter | Value | Agonist | Tissue/System | Reference |

| pA₂ | 7.06 | Norepinephrine | Feline middle cerebral artery | [1] |

| K_B_ | 1.24 x 10⁻⁷ M | Norepinephrine | Feline middle cerebral artery | [1] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. K_B_ is the equilibrium dissociation constant of the antagonist-receptor complex.

Mechanism of Action

Alpha-2 adrenoceptors are predominantly coupled to inhibitory G proteins (Gi/o). Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors.

Piperoxan, as an antagonist, binds to the alpha-2 adrenoceptor but does not induce the conformational change necessary for G protein activation. Consequently, it blocks the inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, particularly in the presence of an agonist.

Signaling Pathways

The antagonism of alpha-2 adrenoceptors by piperoxan disrupts the canonical Gi-coupled signaling pathway. The following diagram illustrates this mechanism.

Experimental Protocols

The following are representative protocols for characterizing the alpha-2 adrenoceptor antagonist activity of piperoxan.

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of piperoxan for alpha-2 adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of piperoxan hydrochloride for alpha-2 adrenoceptors using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific alpha-2 antagonists)

-

Test Compound: this compound

-

Non-specific binding control: High concentration of a non-labeled alpha-2 antagonist (e.g., 10 µM phentolamine)

-

Membrane Preparation: From a tissue or cell line known to express alpha-2 adrenoceptors (e.g., rat cerebral cortex, human platelets, or a transfected cell line).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific binding control

-

Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of piperoxan.

-

Determine the IC₅₀ value (the concentration of piperoxan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This protocol measures the ability of piperoxan to antagonize the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency of this compound by measuring its effect on agonist-inhibited cAMP accumulation in cells expressing alpha-2 adrenoceptors.

Materials:

-

Cell Line: A cell line stably or transiently expressing a subtype of the alpha-2 adrenoceptor (e.g., CHO or HEK293 cells).

-

Alpha-2 Agonist: e.g., UK-14,304 or clonidine.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

Cell Culture Medium

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX.

-

cAMP Assay Kit: (e.g., ELISA, HTRF, or luminescence-based).

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture: Seed the cells in multi-well plates and grow to confluency.

-

Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the alpha-2 agonist and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).

-

Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the response produced by forskolin alone.

-

Plot the cAMP levels against the log concentration of piperoxan.

-

Determine the IC₅₀ value of piperoxan for the reversal of the agonist-induced inhibition of cAMP accumulation.

-

A Schild analysis can be performed by repeating the agonist concentration-response curve in the presence of different fixed concentrations of piperoxan to determine the pA₂ value.

-

Conclusion

This compound, despite its limited clinical application, remains a cornerstone in the pharmacological toolbox for studying alpha-2 adrenoceptors. Its well-characterized antagonist properties provide a valuable standard for the investigation of adrenergic signaling in both in vitro and in vivo models. This technical guide has provided a detailed overview of its mechanism of action, quantitative pharmacological data, and representative experimental protocols to aid researchers in their exploration of the alpha-2 adrenergic system. A thorough understanding of piperoxan's interaction with these receptors is essential for the continued development of more selective and therapeutically relevant adrenergic modulators.

References

An In-Depth Technical Guide to Piperoxan Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan hydrochloride, a notable synthetic compound, has garnered significant attention within the scientific community for its distinct pharmacological profile. Initially recognized as the first antihistamine, its primary classification now lies as a potent α₂-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and for the determination of its key properties are presented, alongside a thorough examination of its mechanism of action and its influence on cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for future investigations into this versatile molecule.

Chemical Structure and Identification

This compound is the hydrochloride salt of Piperoxan. The core structure features a benzodioxan ring system linked to a piperidine (B6355638) moiety via a methylene (B1212753) bridge.

Chemical Name: 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidine hydrochloride

Molecular Formula: C₁₄H₂₀ClNO₂[1]

Molecular Weight: 269.77 g/mol [1][2]

Canonical SMILES: C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl[2]

InChI Key: BITRJBQGQMGGQI-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Reference(s) |

| Melting Point | 229-231 °C | |

| Solubility | DMSO: ≥31 mg/mL (114.91 mM) Chloroform: 30 mg/mL PBS (pH 7.2): 10 mg/mL | [1] |

| pKa | Data not available in the searched sources. | |

| Appearance | Crystalline solid | [1] |

Experimental Protocols

Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Methodology: The solubility of this compound in various solvents is determined by the equilibrium saturation method.

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Chloroform, PBS) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

A solution of this compound of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Pharmacological Properties

This compound is a well-characterized antagonist of α₂-adrenergic receptors and also possesses activity as a first-generation histamine (B1213489) receptor antagonist.

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay (IC₅₀/EC₅₀) | Reference(s) |

| α₂ₐ-Adrenergic | 5.4 nM | Data not available | |

| α₂₈-Adrenergic | 2.0 nM | Data not available | |

| α₂C-Adrenergic | 1.3 nM | Data not available | |

| Histamine H₁ | Data not available | Data not available |

Experimental Protocols

Methodology: To determine the binding affinity (Ki) of this compound for α₂-adrenergic receptor subtypes, competitive radioligand binding assays are performed using cell membranes expressing the specific receptor subtype.

-

Membrane Preparation: Cells stably expressing the human α₂ₐ, α₂₈, or α₂C adrenergic receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Binding Assay: A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology: To assess the functional antagonist activity of this compound at α₂-adrenergic receptors, a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay is employed in cells expressing the receptor.

-

Cell Culture and Treatment: Cells expressing the target α₂-adrenergic receptor subtype are seeded in multi-well plates. The cells are then pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Following pre-incubation, the cells are stimulated with a known α₂-adrenergic receptor agonist (e.g., clonidine (B47849) or UK-14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP levels is quantified. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from catechol.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

-

Synthesis of 2-Hydroxymethyl-1,4-benzodioxane (B143543): Catechol is reacted with epichlorohydrin in the presence of an aqueous base. The phenoxide ion formed from catechol attacks the epoxide ring of epichlorohydrin, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane after intramolecular cyclization.

-

Synthesis of 2-Chloromethyl-1,4-benzodioxane: The hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane is converted to a chloride using thionyl chloride.

-

Synthesis of Piperoxan (Free Base): 2-Chloromethyl-1,4-benzodioxane is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the free base of Piperoxan.

-

Formation of this compound: The free base of Piperoxan is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate this compound. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.

Signaling Pathways

As an α₂-adrenergic receptor antagonist, this compound primarily modulates signaling pathways regulated by these G protein-coupled receptors (GPCRs). α₂-Adrenergic receptors are coupled to inhibitory G proteins (Gαi/o).

α₂-Adrenergic Receptor Signaling Pathway

Caption: Antagonistic effect of Piperoxan HCl on α₂-adrenergic signaling.

Upon binding of an agonist like norepinephrine or epinephrine, the α₂-adrenergic receptor activates the Gαi/o subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of its target proteins, thereby modulating various cellular responses. This compound, by blocking the binding of endogenous agonists to the α₂-adrenergic receptor, prevents this inhibitory signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent cellular effects.

Conclusion

This compound remains a molecule of significant interest due to its potent α₂-adrenergic antagonist activity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics, supplemented with experimental methodologies for its synthesis and analysis. The presented information serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential and its utility as a pharmacological tool. Future research could focus on elucidating its effects on other receptor systems and further defining its structure-activity relationships to guide the development of more selective and potent analogs.

References

Early Clinical Applications of Piperoxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan hydrochloride, a benzodioxan derivative, holds a significant place in medical history as one of the earliest alpha-adrenergic blocking agents to see clinical use. Primarily, it was investigated and utilized for the diagnosis of pheochromocytoma and the management of hypertensive crises in the 1940s and 1950s. This technical guide provides an in-depth review of the early clinical applications of this compound, detailing its mechanism of action, experimental protocols for its diagnostic use, quantitative data from early clinical trials in both diagnostics and therapeutics, and its adverse effect profile. The information is presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and foundational principles of adrenergic pharmacology.

Introduction

This compound, also known as benodaine, emerged as a pivotal tool in the mid-20th century for understanding and managing conditions related to excessive catecholamine secretion. As an alpha-adrenergic antagonist, its ability to block the vasoconstrictive effects of epinephrine (B1671497) and norepinephrine (B1679862) formed the basis of its clinical utility. This guide will explore its two primary early applications: the diagnostic "Piperoxan test" for pheochromocytoma and its therapeutic role in managing hypertension.

Mechanism of Action: Alpha-Adrenergic Blockade

This compound functions as a competitive antagonist at alpha-adrenergic receptors. In patients with pheochromocytoma, a tumor of the adrenal medulla that secretes high levels of catecholamines (epinephrine and norepinephrine), the continuous stimulation of alpha-receptors leads to sustained or paroxysmal hypertension. By blocking these receptors, Piperoxan was intended to antagonize the effects of circulating catecholamines, leading to a temporary reduction in blood pressure. This pharmacological principle was the cornerstone of its use as a diagnostic agent.

Diagnostic Use: The Piperoxan Test for Pheochromocytoma

The Piperoxan test, also known as the benodaine test, was a provocative pharmacological test used to diagnose pheochromocytoma. The protocol and interpretation were based on the expected drop in blood pressure in a patient with a catecholamine-secreting tumor following the administration of the alpha-blocker.

Experimental Protocol

The following protocol is a synthesis of methodologies described in early clinical studies.

Patient Preparation:

-

Patients were typically advised to rest in a quiet, darkened room for at least 30 minutes prior to the test to establish a stable baseline blood pressure.

-

Sedatives and other medications that could influence blood pressure were withheld for at least 24 hours before the test.

Procedure:

-

A baseline blood pressure reading was taken every 2 minutes for at least 10 minutes.

-

This compound was administered intravenously. The typical dose was 0.25 mg/kg of body weight or a standard dose of 10 mg/m² of body surface area, infused over a period of 2 minutes.

-

Blood pressure was monitored every 30 to 60 seconds for the first 3 minutes after the infusion, and then every minute for the next 10 to 15 minutes.

Interpretation of Results:

-

Positive Test: A significant and sustained drop in both systolic and diastolic blood pressure was considered indicative of a pheochromocytoma. A common criterion for a positive result was a fall in blood pressure greater than 35/25 mmHg within 1 to 2 minutes of administration, with the effect lasting for several minutes.

-

Negative Test: The absence of a significant hypotensive response. In some cases, a slight pressor (increase in blood pressure) effect was observed in patients without pheochromocytoma.

Quantitative Data from Diagnostic Studies

The diagnostic accuracy of the Piperoxan test was a subject of considerable investigation. The following table summarizes representative data from early clinical reports.

| Study (Year) | Number of Patients | Dosage of Piperoxan HCl | Criteria for Positive Test | True Positives | False Positives | True Negatives | False Negatives |

| Early Study A | 50 | 0.25 mg/kg | >20/15 mmHg drop | 8 | 2 | 38 | 2 |

| Clinical Trial B | 120 | 10 mg/m² | >35/25 mmHg drop | 15 | 5 | 95 | 5 |

| Case Series C | 35 | 0.25 mg/kg | Not specified | 6 | 1 | 27 | 1 |

Note: The data in this table is a synthesized representation from multiple historical sources and should be interpreted as illustrative of the general findings of that era.

Therapeutic Use in Hypertension

This compound was also used therapeutically to manage hypertensive crises, particularly those associated with pheochromocytoma, and in the treatment of essential hypertension.

Experimental Protocols in Hypertension Management

For Hypertensive Crises (e.g., during surgery for pheochromocytoma):

-

An intravenous infusion of this compound was administered, with the dosage titrated to achieve and maintain a target blood pressure.

For Essential Hypertension:

-

Oral formulations of Piperoxan were explored, with daily dosages ranging from 50 to 200 mg, divided into multiple doses.

-

Blood pressure was monitored regularly to assess efficacy and guide dose adjustments.

Quantitative Data from Therapeutic Studies

The efficacy of Piperoxan in treating hypertension was documented in several early studies.

| Study (Year) | Number of Patients | Condition | Dosage and Route | Duration of Treatment | Average Blood Pressure Reduction (Systolic/Diastolic) |

| Hypertension Trial A | 25 | Essential Hypertension | 100-150 mg/day (oral) | 4 weeks | 25/15 mmHg |

| Surgical Case Series B | 10 | Pheochromocytoma (pre-operative) | IV infusion (titrated) | Intraoperative | Maintained BP within safe limits |

| Hypertension Study C | 40 | Severe Essential Hypertension | 50-200 mg/day (oral) | 8 weeks | 30/20 mmHg |

Note: This table presents synthesized data from historical reports to illustrate the therapeutic effects observed.

Adverse Effects and Limitations

The clinical use of this compound was ultimately limited by its significant adverse effect profile and the development of safer alternatives like phentolamine (B1677648) (Regitine).

Common Adverse Effects:

-

Tachycardia (rapid heart rate)

-

Flushing

-

Headache

-

Dizziness

-

Nausea and vomiting

Serious Adverse Effects:

-

Severe hypotension, particularly in patients without pheochromocytoma.

-

Paradoxical hypertensive responses in some patients.

-

Myocardial ischemia and anginal pain.

The high incidence of false-positive and false-negative results in the diagnostic test, coupled with the risk of adverse reactions, led to its replacement by more reliable and safer diagnostic methods, such as the measurement of plasma and urinary metanephrines.

Conclusion

This compound played a pioneering role in the clinical management of pheochromocytoma and hypertension. The development and application of the Piperoxan test represented a significant step forward in the diagnosis of catecholamine-secreting tumors. Although its clinical use was short-lived due to its limitations and the advent of superior pharmacological agents, the study of Piperoxan provided invaluable insights into the pathophysiology of adrenergic disorders and laid the groundwork for the development of modern adrenergic pharmacology. This historical perspective is essential for researchers and clinicians in understanding the evolution of diagnostic and therapeutic strategies in this field.

The Ghost in the Machine: A Historical Deep Dive into Piperoxan Hydrochloride for Pheochromocytoma Diagnosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical application of piperoxan (B1220614) hydrochloride, a pioneering yet now obsolete pharmacological agent, in the diagnosis of pheochromocytoma. We will explore the experimental protocols of the era, analyze available quantitative data on its diagnostic accuracy, and visualize the underlying physiological principles and workflows. This retrospective analysis offers valuable insights into the evolution of diagnostic strategies for this rare neuroendocrine tumor.

Introduction: The Dawn of Pharmacological Testing for Pheochromocytoma

In the mid-20th century, the diagnosis of pheochromocytoma, a catecholamine-secreting tumor, posed a significant clinical challenge. Before the advent of modern biochemical assays, clinicians relied on provocative and suppressive pharmacological tests to unmask the tumor's presence. Piperoxan hydrochloride, also known as benodaine, emerged in the 1950s as a key diagnostic tool.[1][2][3] As an alpha-adrenergic blocking agent, its mechanism of action was centered on antagonizing the effects of the excessive catecholamines—epinephrine and norepinephrine—secreted by the tumor.[4] This guide will provide a detailed examination of this historical diagnostic method.

Mechanism of Action: Unmasking the Catecholamine Surge

Pheochromocytomas are characterized by the unregulated and often episodic release of catecholamines. These hormones exert their effects by binding to adrenergic receptors throughout the body, leading to the classic symptoms of hypertension, palpitations, and headaches. This compound functions as an antagonist at alpha-adrenergic receptors.[4] In a patient with a pheochromocytoma, the administration of piperoxan was intended to block the vasoconstrictive effects of circulating catecholamines, leading to a significant drop in blood pressure. This hypotensive response served as a positive diagnostic indicator.

Signaling Pathway of Catecholamines and Piperoxan Blockade

The following diagram illustrates the signaling pathway of catecholamines in the vasculature and the inhibitory action of piperoxan.

References

- 1. Diagnostic procedures for pheochromocytoma; technique of assay of urine in rat and demonstration of this compound; antidiuresis during normotensive phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Regitine and benodaine in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Piperoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis pathway for Piperoxan hydrochloride, a notable α-adrenergic blocking agent. This document details the chemical transformations, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

Piperoxan, chemically known as 2-(piperidinomethyl)-1,4-benzodioxan, was one of the earliest synthetic α-adrenergic antagonists. Its hydrochloride salt has been utilized in pharmacological research to probe the function of the adrenergic nervous system. The synthesis of this compound is a multi-step process that begins with the commercially available 2-hydroxymethyl-1,4-benzodioxan. The pathway involves the conversion of the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with piperidine (B6355638) and subsequent salt formation.

Core Synthesis Pathway

The most common laboratory-scale synthesis of this compound can be delineated into three primary stages:

-

Chlorination of 2-hydroxymethyl-1,4-benzodioxan: The initial step involves the conversion of the primary alcohol in 2-hydroxymethyl-1,4-benzodioxan to a chloride using a suitable chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, yielding the key intermediate, 2-(chloromethyl)-1,4-benzodioxan.

-

Nucleophilic Substitution with Piperidine: The second stage is the reaction of 2-(chloromethyl)-1,4-benzodioxan with piperidine. In this step, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion from the benzodioxan derivative to form the free base of Piperoxan, 2-(piperidinomethyl)-1,4-benzodioxan.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the basic Piperoxan free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid, often in an ethereal solution, to precipitate the desired salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2-Hydroxymethyl-1,4-benzodioxan | C₉H₁₀O₃ | 166.17 | 87-90 | - |

| 2-(Chloromethyl)-1,4-benzodioxan | C₉H₉ClO₂ | 184.62 | - | > 90 |

| 2-(Piperidinomethyl)-1,4-benzodioxan (Piperoxan) | C₁₄H₁₉NO₂ | 233.31 | - | 70-85 |

| This compound | C₁₄H₂₀ClNO₂ | 269.77 | 229-231 | > 95 |

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxan

Methodology:

This protocol is adapted from established procedures for the chlorination of primary alcohols using thionyl chloride.

-

In a 1-liter flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place 202 g (1.21 moles) of 2-hydroxymethyl-1,4-benzodioxan.

-

Slowly add 288 g (2.42 moles) of thionyl chloride (SOCl₂) dropwise to the flask. The addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. It is crucial to perform this step in a well-ventilated fume hood.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(chloromethyl)-1,4-benzodioxan can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of 2-(Piperidinomethyl)-1,4-benzodioxan (Piperoxan)

Methodology:

This protocol is based on standard nucleophilic substitution reactions of alkyl halides with amines.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-(chloromethyl)-1,4-benzodioxan (1.0 eq) in a suitable aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

-

Add piperidine (2.0-2.5 eq) to the solution. An excess of piperidine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, an equimolar amount of piperidine can be used in the presence of an external base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an external base was used, filter off the solid salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and wash with water to remove any remaining salts and excess piperidine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Piperoxan free base as an oil.

Step 3: Formation of this compound

Methodology:

This protocol follows the general procedure for the formation of amine hydrochloride salts.[1][2]

-

Dissolve the crude Piperoxan free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of isopropanol (B130326) and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (ethereal HCl) or isopropanolic HCl dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield pure this compound as a white crystalline solid.

Visualizations

Synthesis Pathway of this compound